molecular formula C7H5BrN2S B13655956 6-(Bromomethyl)thieno[2,3-d]pyrimidine

6-(Bromomethyl)thieno[2,3-d]pyrimidine

Katalognummer: B13655956
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: IKAHDEUCDCUASH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Bromomethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a bromomethyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)thieno[2,3-d]pyrimidine typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the bromomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Gewald reaction can be used to form the thieno[2,3-d]pyrimidine ring, followed by bromination to introduce the bromomethyl group .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature control and the use of suitable solvents, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Bromomethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .

Wirkmechanismus

The mechanism of action of 6-(Bromomethyl)thieno[2,3-d]pyrimidine involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit enzymes involved in folate metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2). This inhibition disrupts nucleotide biosynthesis and other critical cellular processes, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(Bromomethyl)thieno[2,3-d]pyrimidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Eigenschaften

Molekularformel

C7H5BrN2S

Molekulargewicht

229.10 g/mol

IUPAC-Name

6-(bromomethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H5BrN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2

InChI-Schlüssel

IKAHDEUCDCUASH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC2=NC=NC=C21)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.